3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

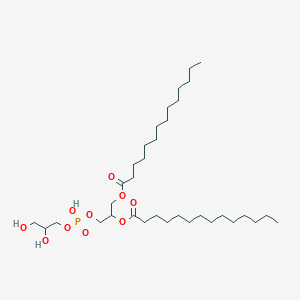

3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate is a complex chemical compound that belongs to the class of phospholipids. It features a glycerol backbone with two tetradecanoate (myristic acid) fatty acid chains esterified to the hydroxyl groups. The compound also contains a phosphoryl group attached to a dihydroxypropoxy moiety, contributing to its amphiphilic nature, which is crucial for biological functions such as membrane formation and drug delivery systems .

- Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, releasing fatty acids and glycerol.

- Transesterification: Under certain conditions, the fatty acid chains can be exchanged with other fatty acids or alcohols.

- Phosphorylation: The hydroxyl groups may be phosphorylated further to enhance biological activity or modify properties for specific applications .

3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate exhibits significant biological activity due to its amphiphilic nature. It can form lipid bilayers and micelles, making it useful in drug delivery systems. The compound has shown potential in:

- Anticancer therapies: By encapsulating hydrophobic drugs within its lipid bilayer.

- Gene delivery: As a cationic lipid facilitating the transport of nucleic acids into cells.

- Cell membrane studies: Serving as a model for studying membrane dynamics and interactions .

The synthesis of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate typically involves several steps:

- Preparation of Dihydroxypropoxy Phosphate: This involves reacting glycerol with phosphoric acid derivatives to introduce the phosphoryl group.

- Esterification: The dihydroxypropoxy phosphate is then reacted with tetradecanoic acid in the presence of an acid catalyst to form the ester bonds.

- Purification: The final product is purified using techniques such as chromatography to remove unreacted materials and by-products .

This compound has diverse applications in various fields:

- Pharmaceuticals: Used as a drug carrier due to its ability to encapsulate hydrophobic drugs.

- Cosmetics: Employed in formulations for its emulsifying properties and skin penetration enhancement.

- Biotechnology: Utilized in gene therapy and vaccine development as a delivery vehicle for genetic material .

Studies on the interactions of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate with biological membranes reveal its ability to integrate into lipid bilayers. These interactions are essential for its function as a drug delivery system and for its role in stabilizing formulations. Research shows that it can enhance the permeability of cell membranes, facilitating the uptake of therapeutic agents .

Several compounds share structural similarities with 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimyristoylphosphatidylglycerol | C34H67O10P | Contains two myristic acid chains; used in cell membrane studies. |

| 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) | C34H67O10P | Similar backbone; used in liposomal formulations. |

| 1,3-Dihexadecoxypropan-2-one | C34H68O4 | Contains hexadecanoic acid; different fatty acid chain length affects solubility and membrane properties. |

The uniqueness of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate lies in its specific combination of hydrophilic and hydrophobic domains, making it particularly effective for targeted drug delivery applications while maintaining biocompatibility .

The compound 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate, commonly known as dimyristoylphosphatidylglycerol, represents a glycerophospholipid with the molecular formula C34H67O10P and a molecular weight of 666.9 grams per mole [1]. The structure consists of a glycerol backbone esterified to two tetradecanoic acid (myristic acid) chains at the sn-1 and sn-2 positions, with a phosphoglycerol headgroup attached at the sn-3 position [1].

The molecular architecture features a characteristic amphiphilic design with distinct hydrophobic and hydrophilic regions [1]. The hydrophobic tail region comprises two saturated fourteen-carbon fatty acid chains, while the hydrophilic headgroup contains a phosphate moiety linked to a glycerol unit bearing two hydroxyl groups [1]. The International Union of Pure and Applied Chemistry name for this compound is [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate [1].

| Property | Value |

|---|---|

| Molecular Formula | C34H67O10P [1] |

| Molecular Weight | 666.9 g/mol [1] |

| Chemical Abstracts Service Number | 61361-72-6 [1] |

| International Chemical Identifier Key | BPHQZTVXXXJVHI-UHFFFAOYSA-N [1] |

| Simplified Molecular Input Line Entry System | CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC [1] |

The structural organization includes a central three-carbon glycerol backbone with ester linkages to the fatty acid chains and a phosphodiester bond connecting the phosphoglycerol headgroup [1]. The phosphate group maintains a negative charge under physiological conditions, contributing to the overall anionic character of the molecule [1] [2].

Stereochemistry and Isomeric Forms

The stereochemical configuration of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate involves multiple chiral centers that influence its biological activity and physical properties [6]. The primary stereocenter exists at the sn-2 position of the glycerol backbone, where the R-configuration is typically observed in naturally occurring phospholipids [6].

The compound exists in both racemic and stereochemically pure forms, with the racemic modification containing equal proportions of enantiomers resulting in zero optical rotation [11]. The stereochemical designation follows the stereospecific numbering system, where the naturally occurring form is designated as the sn-glycerol derivative [6].

| Stereochemical Feature | Description |

|---|---|

| Primary Chiral Center | sn-2 position of glycerol backbone [6] |

| Natural Configuration | R-configuration at sn-2 position [6] |

| Racemic Form | Equal mixture of enantiomers [11] |

| Optical Activity | Optically active in pure enantiomeric form [11] |

The phosphoglycerol headgroup contains additional stereocenters within the terminal glycerol moiety, contributing to the overall stereochemical complexity of the molecule [1]. These stereochemical features significantly influence the molecular packing arrangements in bilayer membranes and affect phase transition behaviors [9] [10].

Physical Properties and Chemical Characteristics

The physical properties of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate are characterized by its amphiphilic nature and temperature-dependent phase behavior [9] [10]. The main gel-to-liquid crystalline phase transition occurs at approximately 23 degrees Celsius, which is comparable to other dimyristoyl phospholipids [9] [21] [23].

The phase transition temperature exhibits sensitivity to ionic strength conditions, with transition temperatures ranging from 17 degrees Celsius at low ionic strength to 32 degrees Celsius at high ionic strength [10] [22]. This broad transition region is characteristic of anionic phospholipids and reflects the electrostatic interactions between charged headgroups [10] [13].

| Physical Property | Value | Reference |

|---|---|---|

| Phase Transition Temperature | 23°C [21] [23] | Standard conditions |

| Transition Range | 17-32°C [10] [22] | Ionic strength dependent |

| Thermal Expansion Coefficient | 0.0025-0.0030 K⁻¹ [9] | Area expansion |

| Bilayer Thickness Contractivity | 0.0016-0.0022 K⁻¹ [9] | Temperature dependent |

| Lipid Area at 30°C | 65.1 Ų [9] | Molecular area |

| Lipid Area at 60°C | 69.9 Ų [9] | Molecular area |

The compound demonstrates significant solubility in water compared to neutral phospholipids, forming both micellar and bilayer structures depending on concentration and temperature conditions [26]. The aqueous solubility enables the formation of stable dispersions that exhibit unique optical properties during phase transitions [10] [13].

Thermal analysis reveals that the enthalpy of phase transition is approximately 5.2 kilocalories per mole, similar to other phosphatidylglycerol derivatives [27]. The transition exhibits thermohysteresis, with different thermal behaviors observed during heating and cooling cycles [14].

Spectroscopic Identification Methods

Multiple spectroscopic techniques provide comprehensive characterization of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate, enabling structural confirmation and purity assessment [15] [16] [19] [20]. Mass spectrometry represents the primary method for molecular weight determination and structural elucidation [1] [18].

Electrospray ionization mass spectrometry generates characteristic fragmentation patterns with prominent peaks at mass-to-charge ratios of 684.48 for the ammonium adduct [M+NH4]⁺ and 665.44 for the deprotonated molecular ion [M-H]⁻ [1]. These mass spectral signatures provide definitive identification of the compound and enable quantitative analysis in complex mixtures [1] [18].

| Spectroscopic Method | Peak/Signal | Value/Position | Application |

|---|---|---|---|

| Mass Spectrometry | [M+NH4]⁺ | 684.48 m/z [1] | Molecular weight confirmation |

| Mass Spectrometry | [M-H]⁻ | 665.44 m/z [1] | Structural identification |

| ³¹P Nuclear Magnetic Resonance | Chemical shift anisotropy [19] | Orientation-dependent | Membrane organization |

| Fourier Transform Infrared | Carbonyl stretch [15] [16] | 1730-1750 cm⁻¹ | Ester bond identification |

| Ultraviolet-Visible | Light scattering [10] | Turbidity measurements | Phase transition monitoring |

Phosphorus-31 nuclear magnetic resonance spectroscopy provides valuable information about the phosphate headgroup environment and membrane organization [19]. The chemical shift anisotropy of the phosphorus nucleus is sensitive to molecular orientation and bilayer structure, making it useful for studying membrane dynamics [19].

Fourier transform infrared spectroscopy enables identification of functional groups and monitoring of conformational changes [15] [16]. The carbonyl stretching vibrations of the ester linkages appear in the characteristic region between 1730 and 1750 wavenumbers, while phosphate group vibrations provide additional structural information [15] [16] [17].